2-Chloroethyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside
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Overview
Description
2-Chloroethyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using acetic anhydride to form acetates.
Etherification: The protected intermediate undergoes etherification with 2-chloroethanol under basic conditions to introduce the 2-chloroethoxy group.
Deprotection: The final step involves deprotection of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxides or thiolates in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-bromoethoxy)oxan-3-yl] acetate
- [(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-fluoroethoxy)oxan-3-yl] acetate
Uniqueness
2-Chloroethyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside is unique due to the presence of the 2-chloroethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-chloroethoxy)oxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO8/c1-7(15)20-10-6-19-13(18-5-4-14)12(22-9(3)17)11(10)21-8(2)16/h10-13H,4-6H2,1-3H3/t10-,11+,12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGPFYUBBBSLDW-YVECIDJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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